molecular formula C12H11N3OS B2389146 N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide CAS No. 477847-64-6

N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2389146
CAS RN: 477847-64-6
M. Wt: 245.3
InChI Key: YUVSHPBYHGKZJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide (APTA) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. APTA belongs to the class of thiadiazole derivatives that have been reported to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.

Scientific Research Applications

N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide has also been shown to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Additionally, N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide has been reported to exhibit anticonvulsant activity, indicating its potential use in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide has also been shown to exhibit potent biological activity at relatively low concentrations, making it a cost-effective candidate for drug development. However, N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which could limit its bioavailability and efficacy in vivo. Additionally, N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide has not been extensively studied for its pharmacokinetic and pharmacodynamic properties, which could limit its potential use in clinical applications.

Future Directions

Several future directions for N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide research can be identified. Firstly, further studies are needed to elucidate the exact mechanism of action of N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide in cancer cells and inflammatory diseases. Secondly, the pharmacokinetic and pharmacodynamic properties of N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide need to be studied in detail to determine its potential use in clinical applications. Thirdly, the development of novel formulations and delivery systems could improve the bioavailability and efficacy of N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide in vivo. Finally, the potential use of N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide in combination with other drugs or therapies needs to be investigated to enhance its therapeutic efficacy.

Synthesis Methods

N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide can be synthesized by reacting 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid with allylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction mixture is then refluxed in a suitable solvent such as dichloromethane or ethanol to yield N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide as a white crystalline solid.

properties

IUPAC Name

4-phenyl-N-prop-2-enylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c1-2-8-13-12(16)11-10(14-15-17-11)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVSHPBYHGKZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=C(N=NS1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide

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